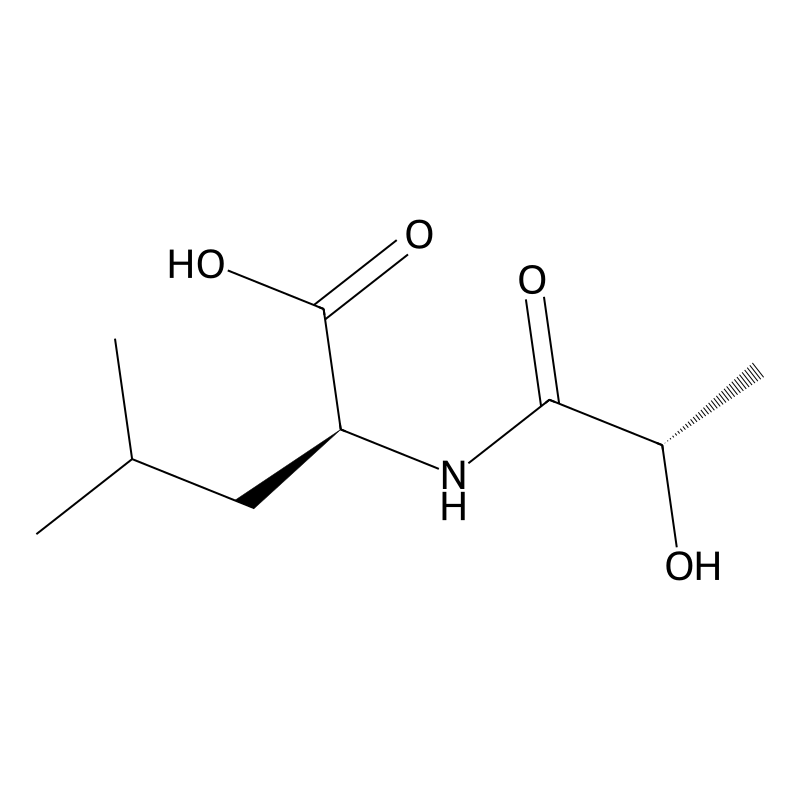

N-Lactoyl-Leucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-Lactoyl-Leucine (Lac-Leu) is an N-lactoyl amino acid (pseudodipeptide) formed by the condensation of lactate and leucine. In biomanufacturing and procurement contexts, it is primarily valued as a highly water-soluble, bioavailable derivative of the essential branched-chain amino acid L-leucine. While canonical L-leucine suffers from severe solubility limitations in concentrated cell culture media at physiological pH, Lac-Leu circumvents this bottleneck, enabling highly intensified fed-batch and perfusion processes for Chinese Hamster Ovary (CHO) cells. Additionally, as an endogenous product of cytosolic nonspecific dipeptidase 2 (CNDP2)-mediated reverse proteolysis, Lac-Leu serves as a critical analytical standard in LC-MS/MS metabolomics for profiling exercise response, mitochondrial dysfunction, and type 2 diabetes biomarkers [1].

Research Fit

Substituting N-Lactoyl-Leucine with canonical L-leucine or simple leucine salts in high-density bioprocessing fails due to fundamental solubility limits; canonical L-leucine precipitates in highly concentrated, neutral-pH feeds, limiting volumetric productivity and requiring impractically large feed volumes. While alternative modifications like N-acetyl-leucine exist, they often exhibit different intracellular cleavage kinetics or fail to efficiently release bioavailable leucine without accumulating unwanted byproducts. Furthermore, in metabolomics and diagnostic assay development, substituting Lac-Leu with the more widely studied N-Lactoyl-Phenylalanine (Lac-Phe) is invalid. Lac-Leu demonstrates distinct physiological correlations—such as specific inverse associations with the Matsuda insulin sensitivity index—and serves as an independent biomarker for CNDP2 activity and metabolic disease progression [1].

Substitution Risk

Aqueous Solubility and Fed-Batch Media Concentration

Canonical L-leucine is a major limiting factor in developing highly concentrated cell culture feeds due to its low aqueous solubility at physiological pH (precipitating at relatively low molarities in complex media). N-Lactoyl-Leucine (typically utilized as a sodium salt) exhibits drastically enhanced solubility, allowing biomanufacturers to formulate highly concentrated, single-part feeds without precipitation. When applied to CHO cell cultures, Lac-Leu supports equivalent cell growth and recombinant protein productivity compared to lower-concentration canonical leucine feeds, while drastically reducing the required feed volume [1].

| Evidence Dimension | Media formulation solubility at physiological pH |

| Target Compound Data | N-Lactoyl-Leucine (highly soluble, enables multi-fold concentration increases in neutral-pH feeds) |

| Comparator Or Baseline | Canonical L-Leucine (precipitates at high concentrations, limiting feed density) |

| Quantified Difference | Enables significantly higher molar concentrations in single-part feed formulations without precipitation |

| Conditions | CHO cell fed-batch and perfusion culture media formulation |

Allows biopharmaceutical manufacturers to intensify processes, reduce feed volumes, and lower production footprint by overcoming the solubility limits of standard branched-chain amino acids.

Intracellular Bioavailability via Enzymatic Cleavage

A critical procurement requirement for modified amino acids in bioprocessing is their ability to yield the canonical amino acid without toxic accumulation. N-Lactoyl-Leucine demonstrates complete intracellular bioavailability. Upon cellular uptake, it is efficiently cleaved by endogenous peptidases into lactate and L-leucine. Studies confirm that CHO cells metabolize Lac-Leu effectively, maintaining target recombinant protein quality, glycosylation profiles, and titer identical to those achieved with canonical L-leucine, without adverse metabolic shifts [1].

| Evidence Dimension | Intracellular release and utilization of L-leucine |

| Target Compound Data | N-Lactoyl-Leucine (efficiently cleaved, 100% bioavailable for protein synthesis) |

| Comparator Or Baseline | Non-cleavable synthetic dipeptides (fail to support growth or accumulate intracellularly) |

| Quantified Difference | Maintains equivalent viable cell density and monoclonal antibody titer as standard L-leucine |

| Conditions | Mammalian cell culture (CHO cells) expressing recombinant proteins |

Ensures that the solubility enhancement does not compromise downstream cell viability, metabolic stability, or biologic drug quality.

Analytical Differentiation in Metabolomics and T2D Biomarker Panels

In diagnostic and metabolomic applications, N-Lactoyl-Leucine must be precisely quantified against other N-lactoyl amino acids. While Lac-Phe is often prioritized for obesity research, Lac-Leu has emerged as a distinct biomarker. Elevated plasma levels of Lac-Leu are significantly associated with incident Type 2 Diabetes and show a specific negative association with the Matsuda insulin sensitivity index. Accurate LC-MS/MS quantification of Lac-Leu is therefore essential for metabolic profiling panels, where it cannot be analytically substituted by Lac-Phe or N-Lactoyl-Valine [1].

| Evidence Dimension | Metabolic disease correlation and chromatographic retention |

| Target Compound Data | N-Lactoyl-Leucine (specific negative correlation with Matsuda index; distinct m/z and retention time) |

| Comparator Or Baseline | N-Lactoyl-Phenylalanine (Lac-Phe) (distinct metabolic signaling profile and mass) |

| Quantified Difference | Provides independent predictive value for T2D progression and insulin resistance |

| Conditions | Human plasma metabolomics via LC-MS/MS |

Validates the procurement of exact Lac-Leu analytical standards for multiplexed metabolic, exercise-response, and diagnostic screening panels.

High-Density CHO Cell Culture Media Formulation

N-Lactoyl-Leucine is the preferred leucine source for developing highly concentrated, single-part fed-batch and perfusion media. By overcoming the physiological pH solubility limits of canonical L-leucine, it enables biopharmaceutical manufacturers to reduce feed volumes and intensify the production of monoclonal antibodies and recombinant proteins [1].

LC-MS/MS Metabolomic Profiling Panels

Procured as a high-purity analytical standard, Lac-Leu is essential for targeted metabolomics. It is used to quantify exercise-induced metabolite shifts, monitor CNDP2-mediated reverse proteolysis, and track biomarkers associated with insulin resistance and Type 2 Diabetes progression [2].

Enzyme Kinetics and CNDP2 Assays

Lac-Leu serves as a specific substrate and product standard for in vitro assays evaluating the activity of cytosolic nonspecific dipeptidase 2 (CNDP2). It allows researchers to accurately model the equilibrium of reverse proteolysis versus hydrolysis in varying concentrations of lactate and amino acids [3].

Application Fit Matrix

References

- [1] Schmidt, C., et al. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. Biotechnology and Bioengineering, 118(9), 3395-3408.

- [2] Role of human plasma metabolites in prediabetes and type 2 diabetes from the IMI-DIRECT study. (2024).

- [3] Jansen, R. S., et al. (2015). N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids. Proceedings of the National Academy of Sciences, 112(21), 6601-6606.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types